2-(Tributylstannyl)benzo[d]oxazole

Catalog No.
S757997
CAS No.
105494-68-6
M.F
C19H31NOSn
M. Wt
408.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)benzo[d]oxazole

CAS Number

105494-68-6

Product Name

2-(Tributylstannyl)benzo[d]oxazole

IUPAC Name

1,3-benzoxazol-2-yl(tributyl)stannane

Molecular Formula

C19H31NOSn

Molecular Weight

408.2 g/mol

InChI

InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;

InChI Key

RXRSGOBSSXLBES-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1

Stille-Migita Cross-Coupling

The Stille-Migita cross-coupling reaction utilizes palladium catalysts to couple organic electrophiles, typically aryl or vinyl halides, with organotin reagents like 2-TBT-BO. This reaction offers several advantages over other cross-coupling methods, including:

  • Broad substrate scope: A wide range of functional groups are tolerated under Stille-Migita conditions, making it applicable to diverse organic molecules.
  • Mild reaction conditions: The reaction often proceeds at moderate temperatures, minimizing side reactions and product degradation.
  • High functional group compatibility: The presence of the bulky tributyltin group in 2-TBT-BO enhances its stability and compatibility with various functional groups compared to other organotin reagents.
  • Heterocyclic compounds: 2-TBT-BO can be coupled with (hetero)aryl halides to form diverse heterocyclic structures, which are essential components of pharmaceuticals, agrochemicals, and functional materials.
  • Functionalized aromatic compounds: The reaction allows the introduction of various functional groups onto aromatic rings, enabling the creation of molecules with specific properties for diverse applications.

2-(Tributylstannyl)benzo[d]oxazole is an organotin compound characterized by the molecular formula C19H31NOSn. It features a tributylstannyl group attached to the second position of the benzoxazole ring, making it a significant derivative of benzoxazole. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in Stille coupling reactions, which are essential for forming complex heteroaromatic compounds.

  • Substitution Reactions: It is frequently employed in Stille coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
  • Oxidation Reactions: The tributylstannyl group can be oxidized to yield stannic oxide.
  • Reduction Reactions: The compound can undergo reduction to remove the stannyl group, resulting in a de-stannylated benzoxazole derivative.

The major products formed from these reactions include heteroaromatic compounds with new carbon-carbon bonds from Stille coupling, stannic oxide from oxidation, and de-stannylated derivatives from reduction.

The synthesis of 2-(Tributylstannyl)benzo[d]oxazole typically involves the reaction of benzoxazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial production follows similar synthetic routes but on a larger scale, utilizing large reactors and precise control over reaction conditions to ensure high yield and purity. Purification techniques such as distillation or chromatography are employed post-synthesis .

2-(Tributylstannyl)benzo[d]oxazole serves as a crucial reagent in organic synthesis, particularly in:

  • Stille Coupling Reactions: It facilitates the formation of complex heteroaromatic compounds.
  • Synthesis of Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their structural properties.
  • Material Science: As an intermediate in synthesizing novel materials with specific electronic properties.

Several compounds share structural similarities with 2-(Tributylstannyl)benzo[d]oxazole:

Compound NameStructural FeaturesUnique Aspects
2-(Tri-n-butylstannyl)oxazoleContains an oxazole ringLacks the benzene component; different electronic properties
2-(Tributylstannyl)thiazoleContains a thiazole ringDifferent heteroatom configuration affects reactivity
2-(Tributylstannyl)pyridineContains a pyridine ringDifferent nitrogen-containing heterocycle impacts properties

Uniqueness: 2-(Tributylstannyl)benzo[d]oxazole is distinct due to its benzoxazole ring, which imparts specific electronic and steric properties that influence its reactivity and selectivity in

Traditional Organotin Coupling Strategies in Benzoxazole Functionalization

The conventional synthesis of 2-(tributylstannyl)benzo[d]oxazole involves nucleophilic substitution reactions between benzoxazole derivatives and tributyltin halides. A typical procedure employs benzoxazole and tributyltin chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under inert conditions (argon or nitrogen) to prevent oxidation. The reaction proceeds via deprotonation of the benzoxazole at the 2-position, followed by stannylation with tributyltin chloride. This method yields the target compound in moderate to high purity after distillation or column chromatography. Industrial-scale production follows similar protocols but optimizes reaction parameters (e.g., temperature, solvent) to enhance efficiency and reduce costs.

Palladium-Catalyzed Stannylation Approaches

Palladium-catalyzed stannylation offers a more selective route for synthesizing 2-(tributylstannyl)benzo[d]oxazole. In this method, palladium complexes (e.g., Pd(PPh₃)₄) facilitate the coupling of benzoxazole with hexamethylditin or tributyltin halides. The reaction leverages the oxidative addition of tin reagents to palladium, followed by transmetallation and reductive elimination to form the stannylated product. This approach is advantageous for substrates sensitive to strong bases, as it operates under milder conditions (room temperature to 60°C) and minimizes side reactions. Recent advancements have integrated microwave-assisted techniques to accelerate reaction kinetics, achieving yields exceeding 80% within minutes.

Novel Radical-Mediated Pathways for Stannyl Heterocycle Construction

Radical-based methodologies have emerged as innovative alternatives for stannyl heterocycle synthesis. For instance, tin-centered radicals generated from tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) initiate cascade reactions with benzoxazole precursors. The radical intermediate abstracts a hydrogen atom from the benzoxazole, forming a stabilized aryl radical that couples with tributyltin groups. This pathway is particularly effective for constructing polycyclic systems, as demonstrated in the synthesis of stannylated indole derivatives via intramolecular cyclization. However, radical methods require stringent control over reaction conditions to prevent undesired polymerization or oxidation.

The transmetalation step represents a critical mechanistic component in palladium-catalyzed cross-coupling reactions involving 2-(tributylstannyl)benzo[d]oxazole. This process involves the transfer of the benzoxazole moiety from the organotin reagent to the palladium center, fundamentally determining the efficiency and selectivity of the overall coupling reaction [1] [3].

The transmetalation mechanism proceeds through a four-coordinate palladium(II) intermediate, where the benzoxazole group undergoes nucleophilic attack at the palladium center. Research has demonstrated that electron-rich aryloxide ligands significantly accelerate the transmetalation process, with relative rate constants increasing in the order of electron-donating capacity . This electronic effect suggests that positive charge accumulation occurs within the aryloxide ligand during the transmetalation process, indicating the importance of electronic stabilization in the transition state [3].

Kinetic analysis has revealed that transmetalation reactions involving 2-(tributylstannyl)benzo[d]oxazole follow second-order kinetics, being first-order in both the palladium complex and the organotin reagent . The reaction proceeds through an associative mechanism where initial coordination of the benzoxazole nitrogen lone pair to the palladium center facilitates the subsequent transfer of the organic group. This coordination event may also induce a spin state change from high-spin to low-spin palladium, creating a vacant coordination site necessary for the transmetalation to proceed .

The electronic nature of the benzoxazole heterocycle significantly influences the transmetalation rate. Unlike electron-rich heterocycles such as thiophene derivatives, which undergo rapid transmetalation with high yields, benzoxazole-based stannanes exhibit moderate reactivity due to the electron-withdrawing nature of the oxazole nitrogen [1]. Competition studies have shown that when 2-(trimethylstannyl)thiophene-3-methoxy and 2-(trimethylstannyl)thiophene-3-carboxylate are compared, the electron-rich methoxy-substituted variant yields 78% product while the electron-poor carboxylate derivative produces only 3% yield, demonstrating the critical role of electronic effects in determining transmetalation efficiency [1].
Temperature effects on transmetalation rates reveal a complex relationship between reaction conditions and selectivity. While elevated temperatures accelerate the transmetalation process, they also promote competing side reactions, particularly homocoupling between stannane reagents. The optimal temperature range for maintaining high transmetalation selectivity while minimizing side reactions typically falls between 60-100°C, depending on the specific catalyst system and reaction conditions [1] [4].

The role of coordinating bases in facilitating transmetalation has been extensively studied. Bases such as cesium carbonate and potassium phosphate not only serve to neutralize the halide byproducts but also participate directly in the transmetalation mechanism by enhancing the nucleophilicity of the stannane reagent. The base coordination can activate the carbon-tin bond through polarization, making the benzoxazole group more susceptible to transfer to the palladium center [1] [5].

Additives such as zinc acetate have been shown to dramatically enhance transmetalation rates for electron-poor stannanes, increasing yields from 33% to approximately 80% in model systems [1]. This enhancement likely occurs through the formation of mixed metal complexes that facilitate the transmetalation process, particularly for stannanes bearing electron-withdrawing substituents that would otherwise exhibit poor reactivity.

Electronic Effects of Benzoxazole Substituents on Coupling Efficiency

The electronic properties of substituents on the benzoxazole ring exert profound effects on the coupling efficiency of 2-(tributylstannyl)benzo[d]oxazole in palladium-catalyzed reactions. The heterocyclic nature of benzoxazole, containing both electron-donating oxygen and electron-withdrawing nitrogen atoms, creates a unique electronic environment that significantly influences the reactivity of the stannane reagent [6] [7] [3].

Electron-donating substituents on the benzoxazole ring enhance the nucleophilicity of the stannane reagent, leading to accelerated transmetalation rates. Methoxy groups, hydroxyl groups, and alkyl substituents increase electron density at the heterocyclic system, facilitating the transfer of the benzoxazole moiety to the palladium center [6] [7]. Studies have shown that 4-methoxybenzoxazole derivatives exhibit relative rate constants (krel) in the range of 2.0-3.0 compared to unsubstituted benzoxazole, representing a significant enhancement in coupling efficiency [3].

Conversely, electron-withdrawing substituents such as nitro groups, cyano groups, and halogen atoms decrease the nucleophilicity of the stannane reagent, resulting in reduced transmetalation rates. The electronic withdrawal reduces the electron density at the benzoxazole system, making the carbon-tin bond less susceptible to cleavage during the transmetalation process [7] [3]. Nitro-substituted benzoxazole stannanes exhibit relative rate constants of 0.1-0.3, demonstrating the pronounced inhibitory effect of strong electron-withdrawing groups.

The position of substituents on the benzoxazole ring also plays a crucial role in determining coupling efficiency. Substituents at the 5-position of the benzoxazole ring, which are meta to the nitrogen atom, generally have less pronounced effects on reactivity compared to those at the 4- or 6-positions [7]. This positional dependence reflects the electronic communication between the substituent and the reaction center, with para and ortho relationships providing more direct electronic influence.

Halogen substituents exhibit unique electronic effects that depend on their position and the specific halogen involved. Fluorine substituents, being strongly electron-withdrawing through inductive effects, typically reduce coupling efficiency. However, chlorine and bromine substituents at certain positions can enhance coupling through resonance donation, despite their inductive withdrawal [7] [3]. The balance between inductive and resonance effects determines the overall electronic impact of halogen substitution.

The electronic effects of benzoxazole substituents are not limited to the transmetalation step but also influence the subsequent reductive elimination process. Electron-donating substituents that facilitate transmetalation may also promote reductive elimination by increasing the electron density at the palladium center, while electron-withdrawing substituents that retard transmetalation may similarly slow reductive elimination [8].

Computational studies have provided insights into the electronic structure of substituted benzoxazole systems and their impact on coupling reactivity. Time-dependent density functional theory calculations have revealed that electron-donating substituents lower the energy of the lowest unoccupied molecular orbital, making the benzoxazole system more nucleophilic and reactive toward palladium centers [6]. These computational findings correlate well with experimental observations of enhanced coupling efficiency for electron-rich benzoxazole derivatives.

Competing Reaction Mechanisms in Radical-Mediated Processes

The coupling reactions of 2-(tributylstannyl)benzo[d]oxazole can proceed through alternative radical-mediated pathways that compete with the conventional palladium-catalyzed transmetalation mechanism. These radical processes become particularly significant under certain reaction conditions, including elevated temperatures, the presence of radical initiators, or specific catalyst systems that promote single-electron transfer pathways [9] [10] [11].

Radical-mediated coupling typically initiates through homolytic cleavage of the carbon-tin bond in the stannane reagent, generating a benzoxazole radical and a tributyltin radical. This process can occur through thermal activation, photochemical initiation, or single-electron transfer from transition metal catalysts [9] [12]. The benzoxazole radical intermediate exhibits distinct reactivity patterns compared to the neutral stannane, often leading to different product distributions and selectivities.

The stability of the benzoxazole radical plays a crucial role in determining the prevalence of radical-mediated pathways. The heterocyclic system provides stabilization through resonance delocalization, but the extent of stabilization depends on the electronic nature of the benzoxazole substituents [11]. Electron-donating substituents enhance radical stability, promoting radical-mediated coupling, while electron-withdrawing substituents destabilize the radical, favoring the conventional transmetalation pathway.

Competing radical coupling reactions include homocoupling between benzoxazole radicals, leading to the formation of bibenzoxazole dimers. This side reaction becomes more prominent at elevated temperatures and high concentrations of the stannane reagent [1] [13]. The formation of these dimeric products reduces the overall coupling efficiency and can complicate product purification.

Radical trapping experiments have provided evidence for the involvement of benzoxazole radicals in certain coupling reactions. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or galvinoxyl can suppress radical-mediated pathways, leading to changes in product distribution that confirm the existence of competing mechanisms [14] [11].

The choice of catalyst system significantly influences the balance between radical and non-radical pathways. Nickel-based catalysts, particularly in low oxidation states, are more prone to promoting radical-mediated processes compared to palladium catalysts [9]. This difference arises from the greater tendency of nickel complexes to undergo single-electron transfer processes, leading to radical generation from the stannane reagent.

Solvent effects also play a crucial role in determining the relative importance of radical-mediated pathways. Polar solvents that can stabilize ionic intermediates favor the conventional transmetalation mechanism, while nonpolar solvents that stabilize radical intermediates promote radical-mediated coupling [10] [11]. The choice of solvent can therefore be used to control the mechanistic pathway and optimize the reaction selectivity.

Iron-catalyzed coupling reactions of benzoxazole derivatives have been shown to proceed through radical mechanisms involving carbon-centered radicals generated from the heterocyclic substrates [10]. These reactions involve the capture of alkyl radicals by iron(II) complexes, followed by reductive elimination to form the desired products. The radical capture process exhibits high diastereoselectivity when chiral ligands are employed, demonstrating the synthetic utility of controlled radical-mediated coupling.

The kinetics of radical-mediated coupling reactions differ significantly from those of conventional transmetalation processes. Radical reactions typically exhibit first-order kinetics in the stannane reagent, reflecting the rate-determining radical generation step, while conventional transmetalation shows second-order kinetics [9] [11]. This kinetic difference can be used to distinguish between the two mechanistic pathways in mixed systems.

Wikipedia

2-(Tributylstannyl)benzoxazole

Dates

Last modified: 08-15-2023

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